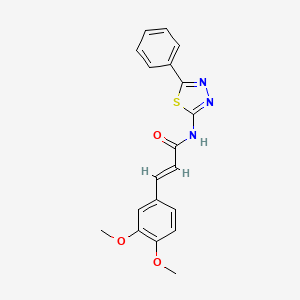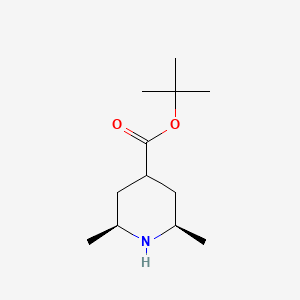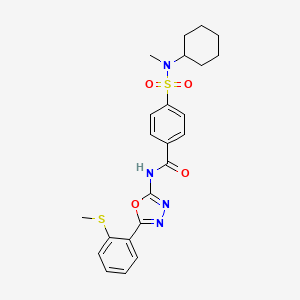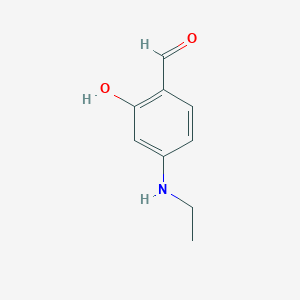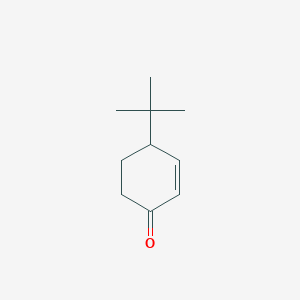
2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” is an organic compound with the molecular formula C9H14O . It is also known by other names such as 4-Isopropylcyclohex-2-enone, Crypton, Cryptone, and Kryptone .
Molecular Structure Analysis
The molecular structure of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” are not detailed in the search results, cyclohexenone, a similar compound, is known to undergo various reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclohexen-1-one, 4-(1,1-dimethylethyl)-” include a molecular weight of 138.2069 . The boiling point, melting point, and density are not explicitly mentioned in the search results for this specific compound.Scientific Research Applications
Photochemical Electron-Transfer Reactions
One scientific research application involves the study of photochemical electron-transfer reactions. Research has shown that 1,1-diarylethylenes, when induced by photoexcited cyanoanthracenes, undergo various reactions including dimerizations, nucleophilic additions, and oxygenation reactions. These processes are critical for understanding complex chemical reactions under light exposure, providing insights into reaction mechanisms and potential synthetic applications (Mattes & Farid, 1986).
[4 + 2] Cycloaddition Reactions
Another application is observed in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, leading to compounds such as 4-hydroxymethyl-2-cyclohexen-1-one. This reaction is a part of organic syntheses that highlights the utility of cycloaddition reactions for constructing complex chemical structures, significantly contributing to the development of new synthetic methodologies (Kozmin, He, & Rawal, 2003).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives of 2-cyclohexen-1-one also represent a crucial area of scientific research. Studies on compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one provide valuable information on the structural aspects of cyclohexenone derivatives, which is fundamental for the development of new materials and pharmaceuticals (Shi et al., 2007).
NMR Analysis and Conformation Confirmation
NMR analysis and conformational studies are also significant applications in research involving 2-cyclohexen-1-one derivatives. Research on the conformation of trimedlure-Y, a derivative, through NMR analyses provides insights into the structural and conformational preferences of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Warthen, Waters, & McGovern, 1987).
properties
IUPAC Name |
4-tert-butylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQEKLVFLSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
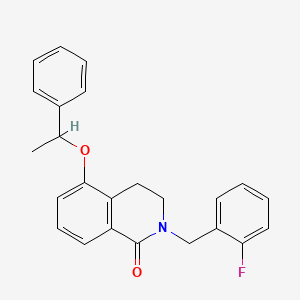
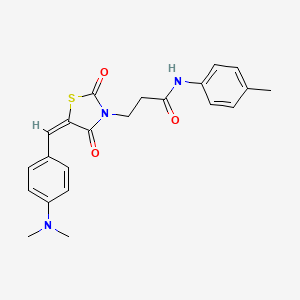
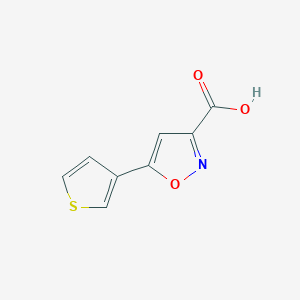

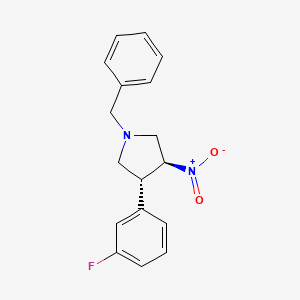
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
